molecular formula C21H23N3O B2498154 1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-76-0

1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2498154
CAS RN: 847395-76-0
M. Wt: 333.435
InChI Key: KLXUBLHRABVYCM-UHFFFAOYSA-N
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Description

The compound belongs to a broader class of chemicals known for their intricate molecular architecture and potential for varied chemical reactivity and applications. While the specific compound "1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" does not directly appear in the reviewed literature, related compounds provide valuable insights into the synthesis methods, molecular structure, and properties that can be inferred for the compound of interest.

Synthesis Analysis

Research on related compounds highlights innovative synthesis routes, often involving multi-step processes. For instance, a three-step synthesis approach starting from camphor-derived diamine has been detailed for a closely related compound, showcasing the complexity and precision required in synthesizing such molecules (Ciber et al., 2023).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like NMR, IR spectroscopy, and X-ray diffraction to elucidate the compound's structure. For related compounds, such analyses confirm the intricate molecular geometry and the presence of specific functional groups, providing a basis for understanding the molecular structure of the compound (Özdemir et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their molecular structure, with research indicating a variety of reactions, including N-alkylation and condensation processes. These reactions underline the compound's potential as a precursor for further chemical modifications (Adib et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in different environments. While specific data on the compound is not directly available, studies on similar molecules provide insights into these properties, highlighting the importance of structural characteristics in determining physical behavior (Rajkumar et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, are integral to the compound's applications. Analysis of related compounds suggests a wide range of chemical behaviors, underscoring the influence of molecular structure on chemical properties (Velaparthi et al., 2007).

Scientific Research Applications

Anticancer Research

Compounds with structural features similar to "1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" have been synthesized and evaluated for their anticancer activities. For example, derivatives of benzimidazole, a motif present in the compound of interest, have shown potent anticancer activities against various cancer cell lines, including breast cancer cells. These findings suggest the potential for such compounds to be developed as novel anticancer agents (Farah et al., 2011).

Coordination Chemistry and Material Science

The chemistry of benzimidazole derivatives extends into the field of coordination chemistry, where these units serve as ligands to form complexes with metal ions. Such complexes have been investigated for their unique magnetic properties and potential applications in material science, such as in the development of spin-crossover materials (Nishi et al., 2010).

Antiviral Research

Structural analogs of "this compound" have also been explored for their antiviral activities. Specifically, compounds incorporating the imidazole and pyridine rings have been designed and synthesized as potential antiviral agents, targeting human rhinovirus (Hamdouchi et al., 1999).

Catalysis

Derivatives of benzimidazole and related nitrogen-containing heterocycles have found applications in catalysis, particularly in the development of N-heterocyclic carbene complexes. These complexes demonstrate significant catalytic activities in various chemical reactions, highlighting the utility of such compounds in synthetic chemistry (Tulloch et al., 2000).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Imidazole and its derivatives continue to be an area of interest in the development of new drugs . Their broad range of chemical and biological properties make them valuable in a variety of applications .

properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-13-9-14(2)20(15(3)10-13)24-12-16(11-19(24)25)21-22-17-7-5-6-8-18(17)23(21)4/h5-10,16H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXUBLHRABVYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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